(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane ring structure. This compound is characterized by its two carboxylic acid groups and a methoxycarbonyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of advanced technologies and optimized reaction conditions helps in achieving high efficiency and sustainability in the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclobutane derivatives.
Scientific Research Applications
(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclobutane chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5S)-2-Amino-5-tert-butyl-cyclopentane-1-carboxylates: These compounds share a similar cyclopentane structure and are used in similar chemical and biological studies.
Tertiary Butyl Esters: These compounds have a similar ester functional group and are widely used in organic synthesis.
Uniqueness
(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure and the presence of both carboxylic acid and methoxycarbonyl groups. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R,3S)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
LBTPMFNHPCCPOW-NTSWFWBYSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1C(=O)OC)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)OC)C(=O)O)C |
Origin of Product |
United States |
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